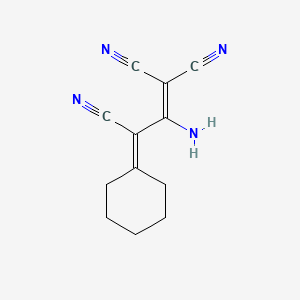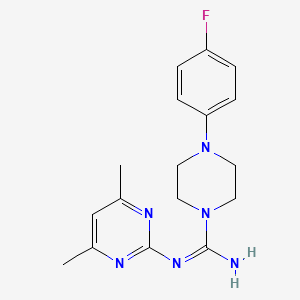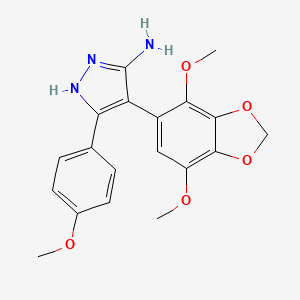
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a cyclohexylidene moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of a suitable cyclohexylidene precursor, followed by the introduction of cyano groups through nucleophilic substitution reactions. The final step often involves the addition of an amino group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process must be carefully monitored to prevent the formation of unwanted by-products and to ensure the safety of the operation.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers or specialty chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The cyclohexylidene moiety provides a rigid framework that can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,3-dicyano-1-cyclohexylidenallyl chloride
- 2-Amino-3,3-dicyano-1-cyclohexylidenallyl bromide
- 2-Amino-3,3-dicyano-1-cyclohexylidenallyl fluoride
Uniqueness
Compared to these similar compounds, 2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of multiple cyano groups and the cyclohexylidene structure make it particularly versatile in synthetic chemistry.
Properties
Molecular Formula |
C12H12N4 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-amino-3-cyclohexylideneprop-1-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C12H12N4/c13-6-10(7-14)12(16)11(8-15)9-4-2-1-3-5-9/h1-5,16H2 |
InChI Key |
GLMHSZPGJHKXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C#N)C(=C(C#N)C#N)N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11046252.png)
![2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)-N,N-diethylethanamine](/img/structure/B11046264.png)
![4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046272.png)


![5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046290.png)

![3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046327.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11046336.png)
![4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide](/img/structure/B11046338.png)

![2,4-Diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11046346.png)
![N-[(2-methylcyclohexyl)carbonyl]leucine](/img/structure/B11046347.png)
![6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046350.png)
